Triclabendazole sulfoxide

Descripción general

Descripción

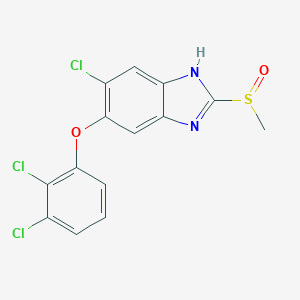

Triclabendazole sulfoxide is a metabolite of triclabendazole, a benzimidazole derivative widely used as an anthelmintic agent. Triclabendazole is primarily employed to treat infections caused by liver flukes, such as Fasciola hepatica and Fasciola gigantica. The sulfoxide form is one of the active metabolites that contribute to the drug’s efficacy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of triclabendazole sulfoxide involves the oxidation of triclabendazole. The process typically includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to optimize yield and purity. The final product is purified using techniques such as crystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Triclabendazole sulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation of this compound can lead to the formation of triclabendazole sulfone.

Reduction: The sulfoxide group can be reduced back to the parent compound, triclabendazole.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Triclabendazole sulfone.

Reduction: Triclabendazole.

Substitution: Various substituted benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Veterinary Medicine

Efficacy Against Liver Flukes

Triclabendazole is widely used in livestock to treat infections caused by liver flukes. TCBZ-SO is the primary active metabolite responsible for its therapeutic effects. Studies indicate that TCBZ-SO exhibits significant activity against Fasciola hepatica, making it a crucial component in the management of fascioliasis in sheep and cattle.

Analytical Method Development

A recent study developed a rapid LC-MS/MS method for quantifying TCBZ-SO in sheep plasma, validating its efficacy in high-throughput bioavailability studies. The method demonstrated high selectivity and accuracy, with a detection range of 1–100 µg/mL, confirming TCBZ-SO as the most active metabolite against liver flukes .

| Parameter | Value |

|---|---|

| Detection Method | LC-MS/MS |

| Linear Range | 1–100 µg/mL |

| Within-Run Precision | CV < 8.9% |

| Between-Run Precision | CV < 8.9% |

Human Medicine

Treatment of Fascioliasis

Triclabendazole is recognized as the drug of choice for treating human fascioliasis. Despite its effectiveness, there are reports of treatment failure, particularly in endemic regions like Peru, where resistance to TCBZ has been documented. In a study involving seven patients who failed multiple treatments with TCBZ, alternative therapies were necessary to achieve negative stool tests for Fasciola eggs .

Case Study Summary

| Case Number | Patient Age | Symptoms | Treatment History | Outcome |

|---|---|---|---|---|

| 1 | 51 | Weight loss, abdominal pain | Multiple doses of TCBZ; combination therapy | Improvement but persistent eggs |

| 2 | 36 | Jaundice, joint pain | Failed TCBZ treatments; combination with nitazoxanide | Marked improvement but persistent eggs |

| 3 | 42 | Abdominal pain, hypereosinophilia | Failed initial TCBZ; combination therapy | Negative stool tests after treatment |

Embryotoxicity Studies

Recent research highlighted the embryotoxic potential of TCBZ-SO during early developmental stages in rodent models and zebrafish embryos. The findings suggest that while triclabendazole itself may not pose significant teratogenic risks during organogenesis, TCBZ-SO exhibited notable embryolethal effects at clinically relevant concentrations . This raises concerns regarding its use during pregnancy.

Embryotoxicity Findings

- Study Methodology : Zebrafish embryo tests and rodent whole embryo cultures were utilized to assess teratogenicity.

- Key Results :

- TCBZ-SO induced dose-dependent embryolethality at concentrations as low as 10 µM.

- It was found to be significantly more potent than triclabendazole itself in causing adverse developmental outcomes.

Resistance Issues

The emergence of resistance to triclabendazole poses a significant challenge in treating fascioliasis effectively. Continuous monitoring and research into alternative treatment strategies are essential to address this growing concern.

Mecanismo De Acción

The exact mechanism of action of triclabendazole sulfoxide is not fully understood. it is believed to involve the inhibition of microtubule formation by binding to beta-tubulin, thereby disrupting the polymerization process. This leads to the inhibition of protein synthesis and other essential cellular functions in the parasites . The compound also affects the resting membrane potential and motility of the parasites, contributing to their death .

Comparación Con Compuestos Similares

Albendazole: Another benzimidazole derivative used as an anthelmintic agent.

Fenbendazole: Similar to triclabendazole in its mechanism of action but primarily used in veterinary medicine.

Uniqueness: Triclabendazole sulfoxide is unique in its high efficacy against both immature and mature stages of liver flukes, making it particularly valuable in the treatment of fascioliasis. Unlike other benzimidazoles, it does not have a carbamate group, which may contribute to its distinct pharmacological properties .

Actividad Biológica

Triclabendazole (TCBZ) is a benzimidazole derivative primarily used as an anthelmintic agent for treating infections caused by Fasciola species, particularly Fasciola hepatica. Its active metabolite, triclabendazole sulfoxide (TCBZSO), plays a crucial role in its therapeutic efficacy and biological activity. This article delves into the biological activity of TCBZSO, highlighting its mechanisms of action, pharmacokinetics, embryotoxicity, and clinical implications based on recent research findings.

The precise mechanism of action for TCBZ and its sulfoxide metabolite against Fasciola species remains partially understood. However, studies suggest that TCBZ and TCBZSO affect the parasites by:

- Inhibiting Tubulin Function : Both compounds disrupt microtubule formation, which is essential for cellular structure and function in helminths.

- Reducing Membrane Potential : They cause a decrease in the resting membrane potential of the worms, leading to paralysis and death.

- Disruption of Protein Synthesis : TCBZSO interferes with the synthesis of proteins and enzymes necessary for the survival of the parasites .

Pharmacokinetics

The pharmacokinetic profile of TCBZSO is significant for understanding its biological activity:

- Absorption : Following oral administration, TCBZ is rapidly absorbed, with TCBZSO being the predominant metabolite found in plasma.

- Distribution : The apparent volume of distribution for TCBZSO is approximately 1 L/kg, indicating extensive tissue distribution .

- Protein Binding : TCBZSO exhibits high protein binding (98.4%), which may influence its therapeutic efficacy and safety profile .

- Metabolism : The metabolism predominantly occurs via CYP enzymes, with CYP1A2 playing a major role in converting TCBZ to TCBZSO .

- Half-Life : The elimination half-life for TCBZSO is about 14 hours in humans, which supports its sustained biological activity post-administration .

Embryotoxicity Studies

Recent studies have raised concerns regarding the embryotoxic potential of TCBZSO. In vitro experiments using zebrafish embryos and rodent models have demonstrated:

- Stage-Dependent Embryolethality : Both TCBZ and TCBZSO exhibited dose-dependent embryolethal effects during the preimplantation stage. The lowest observed adverse effect concentration (LOAEC) was found to be 10 μM for both compounds .

- Comparative Potency : TCBZ was found to be 10 to 250 times less potent than albendazole in inducing dysmorphogenic effects during embryonic development . However, at clinically relevant concentrations (maximum plasma concentration of 38.6 μM for TCBZSO), significant embryotoxic effects were observed during early developmental stages .

Clinical Case Studies

Several case studies highlight the real-world implications of using triclabendazole and its metabolites:

- Treatment Failures : A study documented seven patients in Peru who failed multiple courses of triclabendazole treatment for Fasciola hepatica. Despite receiving appropriate doses (10 mg/kg), several patients continued to test positive for Fasciola eggs post-treatment. Combination therapy with nitazoxanide showed partial improvement but did not lead to complete resolution in most cases .

- Adverse Effects : Some patients reported severe symptoms requiring prolonged hospital admissions despite treatment with triclabendazole. The persistence of Fasciola ova in stool tests post-treatment raises questions about drug efficacy and potential resistance mechanisms .

Q & A

Q. What is the molecular mechanism of triclabendazole sulfoxide's anti-parasitic activity, and how can researchers validate its target specificity?

Basic Research Question

this compound (TCBZ-SO) inhibits the membrane transporter ABCG2/BCRP, disrupting cellular efflux mechanisms critical for parasite survival . It also binds to fluke tubulin in a nonplanar configuration, destabilizing microtubules . To validate target specificity, researchers should:

- Use competitive binding assays with radiolabeled TCBZ-SO and purified tubulin/ABCG2.

- Employ genetic knockout models (e.g., CRISPR-Cas9-modified parasites lacking ABCG2) to confirm reduced efficacy in resistant strains .

- Compare structural activity relationships with analogs lacking sulfoxide groups to isolate functional moieties .

Q. Why are zebrafish embryos (ZFET) a preferred model for studying TCBZ-SO embryotoxicity, and what endpoints should be prioritized?

Basic Research Question

Zebrafish embryos offer high-throughput screening and conserved developmental pathways with mammals. Key endpoints include:

- Mortality rates at 24–72 hours post-exposure .

- Morphological abnormalities (e.g., yolk sac edema, tail malformations) quantified using standardized scoring systems (e.g., S3 Table in zebrafish studies) .

- Stage-specific toxicity : Pre- vs. post-gastrulation exposure to identify critical developmental windows .

Q. What analytical methods are recommended for quantifying TCBZ-SO and its metabolites in biological matrices?

Basic Research Question

- HPLC-PDA : Validated for simultaneous detection of TCBZ-SO and levamisole in pharmaceuticals, with a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.5) .

- LC-MS/MS : For low-concentration plasma samples, using deuterated internal standards to correct for matrix effects .

- Sensitivity analysis : Monitor sulfoxide indices via FTIR-ATR to track oxidative degradation, though this is more common in non-biological matrices .

Q. How do CYP enzymes influence TCBZ-SO metabolism, and what experimental designs address inter-species variability?

Advanced Research Question

TCBZ-SO is metabolized by CYP2C19 (83.2% contribution) and CYP2C9 (20.5%), with species-specific activity differences . To address variability:

- Use recombinant human CYPs (rhCYP) to isolate isoform-specific contributions .

- Cross-validate with human liver microsomes (HLM) and animal models (e.g., rat hepatocytes) .

- Monitor inhibitory effects : TCBZ-SO potently inhibits CYP1A2 (IC₅₀ = 1.2 µM) and CYP2C19 (IC₅₀ = 0.8 µM) in vitro, requiring caution in drug interaction studies .

Q. How can researchers reconcile contradictory findings on TCBZ-SO embryotoxicity across models (e.g., zebrafish vs. rodents)?

Advanced Research Question

Discrepancies arise from metabolic activation differences and developmental stage sensitivity:

- Zebrafish : Dose-dependent lethality in pre-gastrulation stages (LC₅₀ = 12 µM) due to direct exposure .

- Rodents : Lower in vivo toxicity due to placental barrier protection and maternal metabolic clearance .

- Methodological adjustments : Compare postWEC (post-implantation whole embryo culture) and preWEC models in rodents to mimic zebrafish exposure timelines .

Q. What strategies mitigate drug-drug interaction risks from TCBZ-SO's CYP inhibition?

Advanced Research Question

- Pharmacokinetic modeling : Simulate TCBZ-SO's high circulatory levels (Cₘₐₓ = 38.6 µM) against CYP IC₅₀ values to predict inhibition thresholds .

- In vitro screens : Co-incubate TCBZ-SO with probe substrates (e.g., midazolam for CYP3A4) in HLM to quantify % inhibition .

- Clinical monitoring : Prioritize patients on narrow-therapeutic-index drugs metabolized by CYP1A2/2C19 (e.g., clozapine) .

Q. How can researchers investigate emerging resistance to TCBZ-SO in parasites?

Advanced Research Question

- ABCG2 expression profiling : Compare mRNA/protein levels in resistant vs. susceptible isolates via qPCR and Western blot .

- Tubulin mutation screening : Use whole-genome sequencing to identify polymorphisms in β-tubulin genes .

- Efflux pump inhibition : Co-administer verapamil (MDR1 inhibitor) to restore TCBZ-SO efficacy in resistant strains .

Q. What factors influence dose-response discrepancies between in vitro and in vivo models?

Advanced Research Question

- Protein binding : TCBZ-SO is >99% protein-bound in plasma, reducing free drug availability in vivo .

- Metabolic clearance : Rodent liver S9 fractions metabolize TCBZ-SO 3× faster than human models, necessitating species-specific scaling .

- Exposure duration : Acute vs. chronic dosing in vivo may mirror or contradict in vitro IC₅₀ values .

Q. How does TCBZ-SO's pharmacokinetic profile inform dosing regimens for chronic infections?

Advanced Research Question

- Metabolite monitoring : Measure TCBZ-SO (t₁/₂ = 14–22 h) and sulfone (t₁/₂ = 28–34 h) levels via LC-MS/MS to optimize dosing intervals .

- Food effects : Administer with high-fat meals to enhance absorption (AUC ↑ 40%) and reduce inter-patient variability .

- Tissue penetration : Use autoradiography to assess drug accumulation in liver/lung tissues, critical for fascioliasis/paragonimiasis .

Q. What validation criteria distinguish in vitro embryotoxicity models for regulatory acceptance?

Advanced Research Question

- Concordance with OECD guidelines : Ensure ZFET assays adhere to Test No. 236 (Fish Embryo Acute Toxicity) for mortality/teratogenicity endpoints .

- Metabolic competency : Supplement in vitro models (e.g., rodent postWEC) with S9 fractions to mimic hepatic activation .

- Benchmarking : Compare results against positive controls (e.g., albendazole sulfoxide) to calibrate assay sensitivity .

Propiedades

IUPAC Name |

6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfinyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3N2O2S/c1-22(20)14-18-9-5-8(16)12(6-10(9)19-14)21-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABQPFWIQFRJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905640 | |

| Record name | 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100648-13-3 | |

| Record name | Triclabendazole sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100648133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 100648-13-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICLABENDAZOLE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY3O5E011U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.